4-(2-Nitroprop-1-enyl)benzene-1,2-diol

Catalog No.
S3335693
CAS No.
13662-96-9
M.F
C9H9NO4
M. Wt
195.17 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-Nitroprop-1-enyl)benzene-1,2-diol

CAS Number

13662-96-9

Product Name

4-(2-Nitroprop-1-enyl)benzene-1,2-diol

IUPAC Name

4-(2-nitroprop-1-enyl)benzene-1,2-diol

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

InChI

InChI=1S/C9H9NO4/c1-6(10(13)14)4-7-2-3-8(11)9(12)5-7/h2-5,11-12H,1H3

InChI Key

CBBBJLQAIWVLBM-UHFFFAOYSA-N

SMILES

CC(=CC1=CC(=C(C=C1)O)O)[N+](=O)[O-]

Canonical SMILES

CC(=CC1=CC(=C(C=C1)O)O)[N+](=O)[O-]

Limited Availability:

Structural Features:

Despite the lack of specific research applications, we can analyze the compound's structure to identify potential areas of scientific interest. 4-nitrostyrenediol possesses several interesting functional groups:

  • Benzene-1,2-diol (catechol): This group is known for its antioxidant properties and ability to chelate metals [].
  • Nitro group (NO2): This electron-withdrawing group can influence the reactivity of the molecule and may be useful in studies related to electron transfer processes.
  • Prop-1-enyl group: The presence of a double bond and a terminal alkene functionality introduces possibilities for further chemical modifications or conjugation with other molecules.

Theoretical Applications:

Based on the identified functional groups, here are some theoretical areas where 4-nitrostyrenediol could be explored in scientific research:

  • Material Science: The catechol group's ability to chelate metals suggests potential applications in the design of new coordination polymers or metal-organic frameworks [].
  • Medicinal Chemistry: The combination of the nitro group and the catechol moiety might be of interest for investigating new enzyme inhibitors or molecules with antioxidant and potential therapeutic properties [, ].
  • Organic Synthesis: The presence of the alkene moiety could be useful for further functionalization of the molecule, creating new building blocks for organic synthesis [].

XLogP3

1.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

195.05315777 g/mol

Monoisotopic Mass

195.05315777 g/mol

Heavy Atom Count

14

Dates

Modify: 2023-07-26

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